5-Hydroxy-1-methylhydantoin
Overview
Description
5-Hydroxy-1-methylhydantoin, also known as NZ419 CPD, belongs to the class of organic compounds known as hydantoins . These are heterocyclic compounds containing an imidazolidine substituted by a ketone group at positions 2 and 4 . It is an intrinsic antioxidant and can protect against renal damage caused by paraquat (PQ), a non-selective herbicide .
Molecular Structure Analysis
5-Hydroxy-1-methylhydantoin is a hydantoin, which is a type of heterocyclic compound. It contains an imidazolidine ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The imidazolidine ring in 5-Hydroxy-1-methylhydantoin is substituted by a ketone group at positions 2 and 4 .Chemical Reactions Analysis
5-Hydroxy-1-methylhydantoin has been studied for its protective effects against the toxicity of paraquat (PQ), a herbicide. PQ toxicity results in lipid peroxidation and an increase in reactive oxygen species (ROS), nitric oxide (NO), and damage to various systems in the body . 5-Hydroxy-1-methylhydantoin can alleviate inflammation caused by PQ and elevate the activity of intrinsic antioxidants .Scientific Research Applications
DNA Damage and Repair Mechanisms
5-Hydroxy-1-methylhydantoin is a significant component in the study of DNA damage and repair. It is identified as a nucleobase lesion induced by ionizing radiation on thymine residue in DNA. Understanding its synthesis and incorporation into DNA helps in exploring the effects of radiation on genetic material. Research indicates the synthesis of protected nucleoside cyanoethyldiisopropylphosphoramidite and its use in preparing DNA fragments containing 5-hydroxy-1-methylhydantoin moieties (Guy, Dubet, & Teoule, 1993). Another study examined the lesions produced by ionizing radiation in double-stranded DNA, highlighting the formation of 5-hydroxy-1-methylhydantoin as a major lesion (Breimer & Lindahl, 1985).
Interaction with DNA Bases
5-Hydroxy-1-methylhydantoin's interactions with DNA bases are crucial for understanding its role in genetic damage and repair. A study presented hydrogen bonding base pairs involving 5-hydroxy-1-methylhydantoin bound to the four bases in DNA: adenine, cytosine, guanine, and thymine. This research is vital for understanding the stability and structural changes in DNA caused by radiation-induced lesions (Qiu et al., 2011).
Role in Oxidative Stress and Antioxidant Properties
5-Hydroxy-1-methylhydantoin has been identified in the urine of uremic patients and is considered a potential oxidative metabolite of creatinine. This insight is significant for understanding the metabolic pathways and potential toxic impacts in patients with renal failure (Nakamura & Ienaga, 1990). Additionally, the metabolite's role in the modulation of bradykinin-induced changes in vascular smooth muscle cells suggests its potential therapeutic application in vascular diseases (Ienaga et al., 2014).
Enzymatic Activity and Microbial Growth
The enzymatic activity and microbial growth studies involving 5-hydroxy-1-methylhydantoin provide insights into its biochemical interactions and potential applications in biotechnology. A study on Arthrobacter crystallopoietes AM 2, a bacterium with hydantoinase and N-carbamyl-amino acid amidohydrolase activity, shows its substrate and stereoselectivity, which isimportant for understanding the biochemical pathways and potential industrial applications of these enzymes (Möller et al., 1988).
Metabolic Pathways
Understanding the metabolic pathways of 5-hydroxy-1-methylhydantoin is crucial in biomedical research, especially in studying diseases and metabolic disorders. Research has shown that 1-methylhydantoin undergoes metabolic pathways via 5-hydroxy-1-methylhydantoin in mammals, providing insights into the general metabolic processes in mammalian organisms (Ienaga et al., 1988).
Protection Against Cellular Damage
Studies have also focused on the protective effects of 5-hydroxy-1-methylhydantoin against cellular damage. For instance, HMH (5-hydroxy-1-methylhydantoin; NZ-419), a creatinine metabolite, was shown to protect tubular epithelial cells against damage caused by xenobiotics and hypoxia/reoxygenation treatment, suggesting its potential as a therapeutic agent in kidney protection (Ienaga et al., 2013).
properties
IUPAC Name |
5-hydroxy-1-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c1-6-3(8)2(7)5-4(6)9/h3,8H,1H3,(H,5,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSFNXFLBMJUQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)NC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501004466 | |
Record name | 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501004466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-methylhydantoin | |
CAS RN |
84210-26-4 | |
Record name | 5-Hydroxy-1-methylhydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84210-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-1-methylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084210264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501004466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXY-1-METHYLHYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94NJW8HQH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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